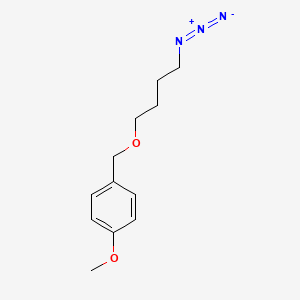

1-((4-Azidobutoxy)methyl)-4-methoxybenzene

Description

1-((4-Azidobutoxy)methyl)-4-methoxybenzene (CAS: 1355510-12-1) is an aromatic ether derivative with a molecular formula of C₁₂H₁₇N₃O₂ and a molecular weight of 235.28 g/mol . Structurally, it consists of a 4-methoxybenzene core functionalized with a butoxy chain terminated by an azide group (-N₃). The azide moiety enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable in drug discovery, polymer science, and bioconjugation . Its synthesis typically involves alkylation or substitution reactions, as inferred from related azide-containing compounds in the literature (e.g., alkyl halide intermediates coupled with sodium azide) .

Properties

IUPAC Name |

1-(4-azidobutoxymethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-16-12-6-4-11(5-7-12)10-17-9-3-2-8-14-15-13/h4-7H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOGSBPABQOSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Azidobutan-1-ol

The azidobutoxy chain is commonly prepared starting from 4-hydroxybutanol or its derivatives:

- Step 1: Conversion of 4-hydroxybutanol to 4-iodobutan-1-ol via reaction with iodine and sodium borohydride in tetrahydrofuran (THF) at 0 °C to room temperature overnight.

- Step 2: Substitution of the iodine with sodium azide in dimethylformamide (DMF) at reflux (approximately 80 °C) for 12 hours to yield 4-azidobutan-1-ol.

This two-step sequence provides 4-azidobutan-1-ol in approximately 97% overall yield. The product is typically used without further purification before the next step.

Conversion to 4-Azidobutyl Methanesulfonate

To activate the azidobutanol for nucleophilic substitution:

- The 4-azidobutan-1-ol is treated with methanesulfonyl chloride (MsCl) and triethylamine (Et3N) in dichloromethane (CH2Cl2) at 0 °C to room temperature for 6 hours.

- This reaction quantitatively converts the alcohol to 4-azidobutyl methanesulfonate, a good leaving group for subsequent substitution reactions.

Preparation of the Benzyl Halide Precursor

The benzyl moiety is introduced as 1-(chloromethyl)-4-methoxybenzene or related halides:

- Commercially available or synthesized by chloromethylation of 4-methoxybenzene.

- This compound serves as the electrophile in nucleophilic substitution reactions with azide ions or azidobutoxy intermediates.

Coupling to Form 1-((4-Azidobutoxy)methyl)-4-methoxybenzene

Direct Azide Substitution on Benzyl Halide

Ether Formation via Nucleophilic Substitution

- The 4-azidobutyl methanesulfonate is reacted with 1-(hydroxymethyl)-4-methoxybenzene or its alkoxide generated by deprotonation with sodium hydride (NaH) in DMF.

- The reaction is typically performed at 0 °C to room temperature over 12 hours.

- This nucleophilic substitution forms the ether linkage, connecting the azidobutoxy chain to the benzyl moiety, yielding this compound with yields reported up to 90%.

Typical Reaction Conditions and Purification

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 4-Hydroxybutanol to 4-iodobutanol | NaBH4, I2 | THF | 0 °C to RT | Overnight | - | Used crude for next step |

| 4-Iodobutanol to 4-azidobutanol | NaN3 | DMF | Reflux (~80 °C) | 12 h | 97 | High purity product |

| 4-Azidobutanol to mesylate | MsCl, Et3N | CH2Cl2 | 0 °C to RT | 6 h | Quantitative | Purified by flash chromatography |

| Benzyl chloride to benzyl azide | NaN3 | DMF | 65 °C | 6 h | ~88 | Extraction and drying |

| Ether formation (azidobutyl mesylate + benzyl alkoxide) | NaH, DMF | DMF | 0 °C to RT | 12 h | 90 | Quenched with NH4Cl, extraction |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the structure, with characteristic signals for aromatic protons, methoxy group, azidobutoxy chain, and methylene linkers.

- Infrared Spectroscopy (IR): Azide stretch typically appears near 2100 cm^-1.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.

- Purification: Column chromatography on silica gel is standard, with eluents typically a gradient of ethyl acetate and hexane.

Summary of Research Findings

- The synthesis of this compound is efficiently achieved via nucleophilic substitution reactions involving azide ions and activated alkyl intermediates.

- The use of sodium azide in DMF at elevated temperatures is a reliable method for introducing azide groups onto benzyl halides.

- The conversion of 4-azidobutan-1-ol to its mesylate derivative allows for effective ether bond formation with benzyl alcohol derivatives under basic conditions.

- Yields for individual steps are generally high (above 85%), and the overall synthetic route is robust and reproducible.

- The procedures require careful handling of azides due to their potential hazards, and reactions are typically conducted under inert atmosphere with anhydrous solvents to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-((4-Azidobutoxy)methyl)-4-methoxybenzene undergoes several types of chemical reactions:

Substitution Reactions: The azide group can be substituted with various nucleophiles to form different derivatives.

Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.

Common Reagents and Conditions

Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.

Triphenylphosphine: Used for the reduction of the azide group to an amine.

Dimethylformamide (DMF): Common solvent for substitution reactions involving azides.

Major Products Formed

1,2,3-Triazoles: Formed through cycloaddition reactions.

Amines: Formed through the reduction of the azide group.

Scientific Research Applications

1-((4-Azidobutoxy)methyl)-4-methoxybenzene has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, especially in click chemistry.

Biology: Utilized in bioconjugation techniques to label biomolecules.

Industry: Used in the production of polymers and materials with specific properties.

Mechanism of Action

The azide group in 1-((4-Azidobutoxy)methyl)-4-methoxybenzene is highly reactive and can form covalent bonds with various substrates. In cycloaddition reactions, the azide group reacts with alkynes to form stable triazole rings. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state .

Comparison with Similar Compounds

Key Observations:

Linker Length and Flexibility: The 4-carbon butoxy linker in the target compound provides greater flexibility compared to shorter ethyl or methyl linkers in analogs like 1-(2-azidoethyl)-4-methoxybenzene. This enhances conformational adaptability in molecular interactions, critical for binding to biological targets .

Functional Group Reactivity :

- Brominated analogs (e.g., 1-(2-bromoethyl)-4-methoxybenzene) exhibit lower yields (20–51% ) in substitution reactions compared to azide-containing compounds, which are more efficient in click chemistry due to the high reactivity of the -N₃ group .

- Directly bonded azidomethyl derivatives (e.g., 1-(azidomethyl)-4-methoxybenzene) show faster reaction kinetics in cycloadditions but may suffer from stability issues due to the proximity of the azide to the aromatic ring .

Stability:

- Azides with longer linkers (e.g., butoxy) are generally more stable than those with shorter chains due to reduced electron-withdrawing effects from the aromatic ring .

- Brominated analogs (e.g., 1-(2-bromoethyl)-4-methoxybenzene) are less sensitive to light and shock but require harsh conditions for further functionalization .

Application-Specific Comparisons

- Antimicrobial Activity : Compounds with ethyl linkers (e.g., 1-(2-azidoethyl)-4-methoxybenzene) demonstrated moderate activity against fungal pathogens, while butoxy-linked analogs may offer improved pharmacokinetics due to enhanced lipophilicity .

- Click Chemistry : The target compound’s longer linker enables efficient conjugation with bulky alkynes, whereas shorter analogs are preferred for small-molecule tagging .

Research Findings and Data

Table 1: Reaction Yields of Analogous Compounds

| Compound | Synthetic Yield | Reference |

|---|---|---|

| 1-(2-Bromoethyl)-4-methoxybenzene | 37% | |

| 1-(2-Azidoethyl)-4-methoxybenzene | 51% | |

| 1-Azido-4-methoxybenzene | 85% (CuI-catalyzed) |

Biological Activity

1-((4-Azidobutoxy)methyl)-4-methoxybenzene is an organic compound characterized by the presence of both azide and methoxy functional groups. The azide group is known for its high reactivity, while the methoxy group contributes to the compound's stability and solubility in organic solvents. This unique combination makes it a subject of interest in various fields of chemical and biological research.

Chemical Structure and Properties

- Chemical Formula : C12H17N3O2

- CAS Number : 1355510-12-1

- Molecular Weight : 233.29 g/mol

- Functional Groups : Azide (-N₃) and Methoxy (-OCH₃)

The compound's structure allows it to participate in significant chemical reactions, particularly those involving the azide group, which can engage in cycloaddition reactions.

The biological activity of this compound primarily arises from its azide group. This group can form covalent bonds with alkyne-containing molecules through the Huisgen 1,3-dipolar cycloaddition reaction, leading to the formation of 1,2,3-triazoles. These triazoles are important in medicinal chemistry due to their diverse biological activities.

Cellular Effects

This compound influences cellular processes by modifying proteins and other biomolecules. The introduction of azide groups into specific proteins can alter their function, impacting gene expression and cellular metabolism. This modification can be leveraged for tracking protein localization and interactions within cells, providing insights into various cellular mechanisms.

Research Findings

Recent studies have highlighted the potential applications of this compound in bioconjugation techniques, which are essential for labeling biomolecules in biological research. The azide functionality allows for selective reactions with various biomolecules, making it a valuable tool in cellular biology.

Case Studies

- Bioconjugation Applications : A study demonstrated the successful use of this compound in bioconjugation, where it was used to label proteins for imaging studies. The azide's reactivity facilitated the attachment of fluorescent tags to target proteins, allowing researchers to visualize protein dynamics in live cells.

- Protein Modification : Another investigation focused on modifying specific enzymes using this compound. By introducing azide groups into enzyme structures, researchers were able to alter their catalytic properties, providing insights into enzyme mechanisms and potential pathways for drug development.

Chemical Reactions Involving this compound

The compound participates in several types of chemical reactions:

| Reaction Type | Description |

|---|---|

| Substitution Reactions | The azide group can be substituted with various nucleophiles to form derivatives. |

| Cycloaddition Reactions | The azide group can engage in 1,3-dipolar cycloaddition reactions with alkynes, generating triazoles. |

| Reduction Reactions | The azide can be reduced to an amine using reducing agents like triphenylphosphine. |

Synthetic Routes

The synthesis typically involves a multi-step process:

- Alkylation of 4-methoxybenzyl alcohol with 1-bromo-4-chlorobutane.

- Reaction with sodium azide in a polar aprotic solvent (e.g., DMF) to yield the final product.

Applications in Scientific Research

The compound has a wide range of applications:

- Chemistry : Acts as a building block for synthesizing complex molecules, especially in click chemistry.

- Biology : Utilized in bioconjugation techniques for labeling biomolecules.

- Industry : Used in producing polymers and materials with specific properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-((4-Azidobutoxy)methyl)-4-methoxybenzene, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves introducing the azide group via nucleophilic substitution or diazotization. For example, analogous procedures (e.g., synthesis of 1-azido-4-methoxybenzene) use 4-methoxy aniline treated with HCl and NaNO₂ to form a diazonium intermediate, followed by sodium azide substitution . For the azidobutoxy chain, a pre-functionalized butoxy precursor (e.g., 4-bromobutoxy derivative) can undergo azidation. Optimization includes low-temperature control (0–5°C) to minimize side reactions and using polar aprotic solvents like DCM to stabilize intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR identify substituent positions and confirm azide incorporation. For example, the methoxy group (~δ 3.8 ppm in ¹H NMR) and azidobutoxy methylene protons (δ 3.4–3.6 ppm) are diagnostic .

- FT-IR : The azide stretch (~2100 cm⁻¹) confirms functional group integrity .

- HPLC-MS : Validates purity and molecular weight, especially when coupled with chiral columns for stereochemical analysis (if applicable) .

Q. How should researchers ensure the stability of the azide group during storage and reactions?

- Methodology : Azides are light- and heat-sensitive. Store in amber vials at –20°C under inert gas (N₂/Ar). Avoid prolonged exposure to protic solvents or reducing agents. Monitor decomposition via periodic FT-IR to detect loss of the azide peak .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data when using this compound in diverse solvents or catalytic systems?

- Methodology : Systematic solvent screening (e.g., DCM vs. THF) and kinetic studies can clarify solvent effects. For example, tert-butoxy groups in analogous compounds exhibit steric hindrance in polar solvents, altering reaction pathways . Control experiments with radical scavengers (e.g., TEMPO) or isotopic labeling (e.g., deuterated solvents) help identify mechanistic outliers .

Q. How can this compound be leveraged in click chemistry for bioconjugation or probe design?

- Methodology : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). Design experiments with terminal alkynes (e.g., propargyl-modified biomolecules) under inert conditions. Optimize Cu(I) catalyst concentration (0.1–1 mol%) and reaction time (1–24 hrs) to balance yield and biocompatibility . Post-reaction purification via size-exclusion chromatography removes copper residues.

Q. What analytical approaches address stereochemical or regiochemical ambiguities in derivatives of this compound?

- Methodology :

- Chiral HPLC : Resolves enantiomers using derivatives like PMB ethers, as demonstrated in racemic Schmidt reaction products .

- X-ray crystallography : Provides unambiguous structural confirmation, particularly for regioselectivity in cycloaddition products .

- DFT calculations : Predict preferred reaction pathways and compare with experimental outcomes to resolve contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.